Hedgehog IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-methyl-1H-imidazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
GMVNSGUKXHWVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
Hedgehog IN-2: A Technical Guide to its Mechanism of Action as a Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Hedgehog IN-2 has emerged as a potent small molecule inhibitor of this pathway, exerting its effects through the direct modulation of the Smoothened (SMO) receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell growth, differentiation, and patterning during embryonic development.[1][2][3][4] In adult organisms, the pathway is largely quiescent but can be reactivated for tissue repair and maintenance.[3] Dysregulation of the Hh pathway, often due to mutations in key components, can lead to constitutive signaling and is a known driver of several human malignancies, including basal cell carcinoma and medulloblastoma.[1][3]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the twelve-pass transmembrane receptor Patched (PTCH).[5][6] In the absence of a ligand, PTCH tonically inhibits the seven-pass transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium and subsequent downstream signaling.[1][5][6] Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved. This allows SMO to translocate to the primary cilium, where it initiates a cascade of events that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins then translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell proliferation, survival, and differentiation.[2][3]
This compound: A Potent Inhibitor of Smoothened
This compound is a small molecule antagonist of the SMO receptor.[7] By directly binding to SMO, it prevents the conformational changes necessary for its activation and downstream signaling, effectively blocking the entire Hh cascade. This inhibitory action leads to a reduction in the proliferation of cancer cells that are dependent on aberrant Hh pathway activity.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Hedgehog Signaling Inhibition IC50 | 123.4 nM | Not Specified | N/A |
| Antiproliferative Activity IC50 | 0.51 µM | Daoy (human medulloblastoma) | N/A |
Mechanism of Action of this compound
This compound functions as a direct antagonist of the Smoothened receptor. Its mechanism of action can be understood by examining its effect on the canonical Hedgehog signaling pathway.
Inhibition of SMO Activation
In the active state of the Hedgehog pathway, the binding of a Hedgehog ligand to PTCH relieves the inhibition of SMO. This allows SMO to adopt an active conformation and accumulate in the primary cilium, a crucial step for signal transduction. This compound binds to SMO, likely within its transmembrane domain, and stabilizes it in an inactive conformation. This prevents the ciliary localization and activation of SMO, even in the presence of Hedgehog ligands or in cancer cells with loss-of-function mutations in PTCH.
Downstream Effects on GLI Transcription Factors
By blocking SMO activation, this compound prevents the downstream signaling cascade that leads to the activation of GLI transcription factors. In the absence of SMO activity, the full-length GLI proteins are sequestered in the cytoplasm in a complex with other proteins, including Suppressor of Fused (SUFU). This complex facilitates the proteolytic processing of GLI proteins into their repressor forms (GLI-R). GLI-R then translocates to the nucleus and represses the transcription of Hh target genes. Consequently, the proliferative and pro-survival signals driven by aberrant Hh signaling are abrogated.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathways
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Mechanism of this compound Action.
Experimental Workflow
References
- 1. Vismodegib Improved Therapy of Medulloblastoma by Targeting Sonic Hedgehog Signaling Pathway on DAOY Medulloblastoma Cell Line - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 2. Cdc14B/Cyclin B1 signaling modulates the pathogenesis of sonic hedgehog subtype medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Unveiling Hedgehog IN-2: A Potent Pyrazolopyrimidine-Based Inhibitor of the Hedgehog Signaling Pathway
For Immediate Release
A novel and highly potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, designated as Hedgehog IN-2, has been identified. This compound, chemically known as 2-(2-chlorophenyl)-N-(4-chloro-2-(trifluoromethyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates significant promise for researchers in oncology and developmental biology. With a pyrazolo[1,5-a]pyrimidine core, this compound represents a distinct chemical scaffold for targeting this critical cellular pathway.
Quantitative Analysis of this compound Activity
This compound has exhibited remarkable potency in in vitro assays. The following table summarizes the key quantitative data reported for this inhibitor.
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | < 0.003 µM | C3H10T1/2 | Not specified |
| Inhibition | 58.1% | C3H10T1/2 | 3 µM concentration, 72 hours |
Table 1: In Vitro Activity of this compound. The data highlights the sub-nanomolar potency of this compound in inhibiting the Hedgehog signaling pathway in a commonly used murine mesenchymal stem cell line.
The Hedgehog Signaling Pathway and the Role of Inhibitors
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Small molecule inhibitors targeting key components of this pathway, such as SMO, have emerged as a promising therapeutic strategy. This compound is believed to act as an antagonist of this pathway, though its precise molecular target within the cascade has not been publicly disclosed.
Caption: The canonical Hedgehog signaling pathway.
Experimental Protocols
While the specific synthetic route for this compound has not been detailed in publicly available literature, a general methodology for the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides can be outlined based on established organic chemistry principles.
General Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. Subsequent functionalization at the 3-position to introduce the carboxamide moiety can be achieved through a series of standard transformations.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core. A substituted 3-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., a β-ketoester) in the presence of an acid or base catalyst. This condensation-cyclization reaction forms the bicyclic pyrazolo[1,5-a]pyrimidine scaffold.
Step 2: Introduction of the Carboxamide Moiety. The carboxylic acid functionality can be introduced at the 3-position of the pyrazolo[1,5-a]pyrimidine ring via methods such as carboxylation of a lithiated intermediate or oxidation of a suitable precursor. The resulting carboxylic acid is then coupled with the desired amine (in the case of this compound, 4-chloro-2-(trifluoromethyl)aniline) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or DIEA (N,N-Diisopropylethylamine).
Caption: General synthetic workflow for this compound.
Hedgehog Pathway Inhibition Assay (C3H10T1/2 Cell-Based)
The potency of this compound was determined using a cell-based assay that measures the differentiation of C3H10T1/2 cells, a murine mesenchymal stem cell line, into osteoblasts, a process dependent on Hedgehog signaling.
1. Cell Culture: C3H10T1/2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
2. Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
3. Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound) in the presence of a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like Purmorphamine or SAG. Control wells receive the agonist and vehicle (e.g., DMSO).
4. Differentiation Induction: The cells are incubated for a period of time (e.g., 72 hours) to allow for osteoblast differentiation.
5. Readout: The extent of differentiation is quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis. This is typically done using a colorimetric or fluorescent substrate for ALP.
6. Data Analysis: The ALP activity is measured for each compound concentration, and the data is used to generate a dose-response curve. The IC50 value, the concentration of the inhibitor that reduces the agonist-induced ALP activity by 50%, is then calculated from this curve.
Conclusion
This compound is a highly potent inhibitor of the Hedgehog signaling pathway with a distinct pyrazolo[1,5-a]pyrimidine scaffold. Its sub-nanomolar IC50 value in a cell-based assay underscores its potential as a valuable research tool for investigating the roles of the Hedgehog pathway in both normal physiology and disease. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models of Hedgehog-driven cancers.
Hedgehog Signaling Pathway in Cancer Development: A Technical Guide
Abstract: The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant reactivation in adult tissues is a key driver in the initiation and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[2][3][4][5] This guide provides an in-depth technical overview of the Hedgehog signaling cascade, its mechanisms of dysregulation in cancer, and current therapeutic strategies targeting this pathway. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core signaling mechanisms to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
First identified in Drosophila, the Hedgehog (Hh) signaling pathway is an evolutionarily conserved cascade that transmits extracellular signals to the nucleus, culminating in the regulation of target gene expression.[1] This pathway is fundamental during embryogenesis, governing cell proliferation, differentiation, and tissue patterning.[6][7] In adult organisms, the Hh pathway is mostly quiescent, with roles in tissue maintenance and repair.[4][7] However, its improper activation has been strongly implicated in the development and survival of numerous cancers.[3][4] Understanding the molecular intricacies of this pathway is therefore critical for developing targeted cancer therapies.
The Canonical Hedgehog Signaling Pathway
The core of the canonical Hh pathway involves a series of interactions between membrane-bound and cytoplasmic proteins, primarily localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[4][8][9][10][11] The pathway's activity is determined by the presence or absence of Hedgehog ligands (Sonic [SHH], Indian [IHH], or Desert [DHH]).
Pathway "Off" State (Absence of Ligand)
In the absence of an Hh ligand, the 12-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium where it actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[12][13] This inhibition prevents SMO from accumulating in the cilium.[13] In the cytoplasm, a complex containing the Suppressor of Fused (SUFU) binds to the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[13] This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]
Pathway "On" State (Presence of Ligand)
Binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[14] This allows SMO to translocate to and accumulate within the primary cilium.[13][15] Ciliary SMO accumulation leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic processing of GLI2 and GLI3, which are subsequently converted into their full-length activator forms (GliA).[2] GLI activators, along with GLI1 (which functions purely as an activator), then move to the nucleus to induce the expression of Hh target genes, such as PTCH1 and GLI1 (a form of negative and positive feedback, respectively), as well as genes involved in cell proliferation (Cyclins), survival (Bcl-2), and angiogenesis.[3][6][15]
Aberrant Hedgehog Signaling in Cancer
Dysregulation of the Hh pathway is a hallmark of several cancers, leading to uncontrolled cell growth and tumor maintenance.[3][16] This aberrant activation can occur through several distinct mechanisms.[1][3][7]
Mechanisms of Pathway Dysregulation
-
Type I: Ligand-Independent Activation: This is often driven by genetic mutations. Inactivating (loss-of-function) mutations in the tumor suppressor PTCH1 or activating (gain-of-function) mutations in the oncogene SMO lead to constitutive, ligand-independent pathway activation.[1][13][17] This mechanism is the primary driver in basal cell carcinoma (BCC) and medulloblastoma (MB).[2][4][18]
-
Type II: Ligand-Dependent Autocrine/Juxtacrine Signaling: In this model, cancer cells themselves produce and secrete Hh ligands, which then act on the same cell (autocrine) or adjacent tumor cells (juxtacrine) to stimulate the pathway and promote their own growth.[1][7]
-
Type III: Ligand-Dependent Paracrine Signaling: This involves a cross-talk between tumor cells and the surrounding tumor microenvironment (TME).
Quantitative Analysis of Hedgehog Pathway in Cancer
The aberrant activation of the Hh pathway is quantifiable across various cancer types through genetic and expression analysis.
Table 1: Mutation Frequencies of Key Hh Pathway Components in Cancer
| Gene | Cancer Type | Mutation Frequency | Consequence | Citation(s) |
|---|---|---|---|---|
| PTCH1 | Basal Cell Carcinoma (BCC) | ~70-80% (sporadic) | Loss-of-function, constitutive pathway activation | [4][15][18] |
| Medulloblastoma (SHH subtype) | ~25-30% | Loss-of-function, constitutive pathway activation | [2][4] | |
| SMO | Basal Cell Carcinoma (BCC) | ~10-20% (sporadic) | Gain-of-function, constitutive pathway activation | [17][18] |
| Medulloblastoma (SHH subtype) | ~10% | Gain-of-function, constitutive pathway activation | [2] |
| SUFU | Medulloblastoma (SHH subtype) | ~10% | Loss-of-function, GLI derepression |[8][18] |
Table 2: Overexpression of Hh Pathway Target Gene GLI1 in Cancers
| Cancer Type | GLI1 Overexpression | Method of Detection | Implication | Citation(s) |
|---|---|---|---|---|
| Basal Cell Carcinoma | >98% of cases show strong nuclear staining | Immunohistochemistry (IHC) | Signature of active Hh signaling | [19] |
| Pancreatic Cancer | Frequently observed | IHC, RT-qPCR | Associated with tumor progression and stromal interaction | [6][7] |
| Ovarian Cancer | Correlates with advanced stage | IHC, RT-qPCR | Promotes cell proliferation and suppresses apoptosis | [6] |
| Lung Cancer | Observed in NSCLC | IHC, RT-qPCR | Contributes to proliferation and EMT | [6][20] |
| Prostate Cancer | Frequently observed | IHC, RT-qPCR | Associated with tumor progression |[6][7] |
Table 3: Clinical Efficacy of FDA-Approved SMO Inhibitors
| Drug Name | Mechanism | Approved Indication | Objective Response Rate (ORR) | Citation(s) |
|---|---|---|---|---|
| Vismodegib (GDC-0449) | SMO Antagonist | Locally advanced BCC, Metastatic BCC | 43% (laBCC), 30% (mBCC) | [17][21][22][23] |
| Sonidegib (LDE225) | SMO Antagonist | Locally advanced BCC | 58% |[17][21][22] |
Therapeutic Targeting of the Hedgehog Pathway
Given its critical role in tumorigenesis, the Hh pathway is an attractive target for anti-cancer therapy.[24]
-
SMO Inhibitors : The most clinically advanced Hh pathway inhibitors are small molecules that target SMO. Vismodegib and Sonidegib are FDA-approved for the treatment of advanced basal cell carcinoma.[17][22] These drugs bind to SMO, preventing its ciliary accumulation and blocking downstream signaling.[23] While effective in cancers with ligand-independent activation, their efficacy in other tumors has been limited.[24][25]
-
GLI Inhibitors : Targeting the downstream transcription factors, GLI1 and GLI2, offers an alternative strategy, particularly for overcoming resistance to SMO inhibitors. Arsenic trioxide (ATO) has been shown to inhibit GLI function and is approved for acute promyelocytic leukemia.[22][23][25] Other GLI antagonists, such as GANT61, are in preclinical development.[10][20]
-
Challenges and Future Directions : A significant challenge in Hh-targeted therapy is the development of resistance, often through new mutations in SMO that prevent drug binding.[22] Furthermore, the side effects of SMO inhibitors, such as muscle spasms and hair loss, can be dose-limiting.[23] Future research is focused on developing next-generation inhibitors, combination therapies, and identifying biomarkers to select patients most likely to respond to treatment.[17]
Key Experimental Methodologies
Analyzing the Hh pathway's status in cancer requires specific molecular and cellular biology techniques.
Protocol: Immunohistochemistry (IHC) for GLI1 Detection
This protocol provides a general framework for detecting the nuclear localization of GLI1, a hallmark of active Hh signaling, in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[19]
-
Deparaffinization and Rehydration:
-
Immerse FFPE tissue slides in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with a primary antibody against GLI1 (e.g., rabbit monoclonal C68H3) overnight at 4°C.[19]
-
Wash slides, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides and apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate is visible.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
-
Mounting and Visualization:
-
Coverslip the slides using a permanent mounting medium.
-
Analyze under a light microscope. Positive staining for active Hh signaling is indicated by brown nuclear staining in tumor cells.[19]
-
Protocol: Quantitative RT-PCR for Hh Target Gene Expression
This protocol measures the mRNA expression levels of Hh target genes like GLI1 and PTCH1 to quantify pathway activity.[26][27][28]
-
RNA Extraction:
-
Isolate total RNA from cancer cells or tumor tissue using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (GLI1, PTCH1) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical thermal profile includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[28]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated/tumor sample to a control/normal sample.[28] An increase in the relative expression of GLI1 and PTCH1 indicates pathway activation.
-
Protocol: Cell Viability (MTT) Assay for Inhibitor Efficacy
This colorimetric assay assesses the effect of Hh pathway inhibitors on the metabolic activity and proliferation of cancer cells.[20]
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the Hedgehog pathway inhibitor (e.g., Vismodegib, GANT61) or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the compound.
-
Conclusion
The Hedgehog signaling pathway is a well-established and critical driver of tumorigenesis in a subset of human cancers. Its reactivation through genetic mutations or ligand-dependent mechanisms provides a clear rationale for targeted therapeutic intervention. While SMO inhibitors have shown significant success in cancers like BCC, challenges such as drug resistance and limited efficacy in other tumor types remain. Future advancements will likely depend on the development of novel inhibitors targeting downstream components like GLI, the implementation of combination therapies, and the use of robust biomarkers to guide patient selection. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding and therapeutic targeting of this pivotal cancer pathway.
References
- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling mechanism and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. Novel Hedgehog pathway targets against basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hedgehog beyond medulloblastoma and basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular Pathways: The Role of Primary Cilia in Cancer Progression and Therapeutics with a Focus on Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pathways: the role of primary cilia in cancer progression and therapeutics with a focus on Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 15. Basal Cell Carcinoma and Aberrant Hedgehog Signaling - Page 2 [medscape.com]
- 16. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. youtube.com [youtube.com]
- 19. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 23. targetedonc.com [targetedonc.com]
- 24. mdpi.com [mdpi.com]
- 25. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Central Axis of Hedgehog Signaling: A Technical Guide to SMO and GLI Proteins
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, tissue homeostasis, and stem cell regulation. Its aberrant activation is a known driver in a host of human cancers, including basal cell carcinoma and medulloblastoma, making it a critical area of study for oncology and regenerative medicine. At the heart of this pathway lies a sophisticated interplay between the transmembrane protein Smoothened (SMO) and the GLI family of transcription factors. This technical guide provides an in-depth exploration of the molecular mechanisms governing SMO and GLI function, offering quantitative insights, detailed experimental protocols, and a look into their roles as therapeutic targets.
The Core Machinery: SMO and GLI
The canonical Hedgehog pathway is mediated by a series of protein interactions that ultimately control the fate of the GLI transcription factors. The key players are the receptor Patched (PTCH1), the signal transducer Smoothened (SMO), and the GLI proteins (GLI1, GLI2, and GLI3).
Smoothened (SMO) is a seven-transmembrane protein with structural homology to G protein-coupled receptors (GPCRs).[1][2] In the absence of a Hedgehog ligand, SMO is maintained in an inactive state and is largely excluded from the primary cilium, a microtubule-based organelle that serves as the central hub for vertebrate Hh signaling.[3][1][4][5] The inhibitory effect on SMO is exerted by the PTCH1 receptor.[1] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the inhibitory action of PTCH1 on SMO is relieved. This allows SMO to translocate into and accumulate within the primary cilium, a crucial step for pathway activation.[3][4] Once in the cilium, SMO undergoes conformational changes and phosphorylation, leading to the activation of downstream signaling components.[6]
GLI Transcription Factors are the ultimate effectors of the Hedgehog pathway.[7] The three vertebrate GLI proteins, GLI1, GLI2, and GLI3, are zinc-finger transcription factors that regulate the expression of Hh target genes. Their activity is tightly controlled through post-translational modifications and protein-protein interactions.
-
GLI1 functions primarily as a transcriptional activator. Its own gene is a target of Hh signaling, creating a positive feedback loop that amplifies the pathway's output.[7]
-
GLI2 is the major activator of the Hh pathway, though it also possesses a repressor domain.[8][9]
-
GLI3 predominantly acts as a transcriptional repressor in the absence of Hh signaling.[8][9]
The balance between the activator and repressor forms of GLI2 and GLI3 is critical in determining the cellular response to Hedgehog signals.
Signaling Cascades: The "Off" and "On" States
The activity of the Hedgehog pathway is dictated by the presence or absence of its ligand, switching between a default "off" state and an active "on" state.
"Off-State": Repression of Hh Signaling
In the absence of a Hedgehog ligand, PTCH1 resides in the primary cilium and inhibits SMO, preventing its ciliary accumulation.[10] In the cytoplasm, the full-length GLI2 and GLI3 proteins are part of a large protein complex that includes Suppressor of Fused (SUFU), a key negative regulator of the pathway.[11] This complex facilitates the phosphorylation of GLI2/3 by protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[10] This phosphorylation primes GLI2/3 for ubiquitination and subsequent proteolytic processing by the proteasome. This cleavage generates truncated forms of GLI2 and GLI3 that lack their C-terminal activation domain and function as transcriptional repressors (GLI2R, GLI3R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.[10]
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. GLI2 but not GLI1/GLI3 plays a central role in the induction of malignant phenotype of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoothened - Wikipedia [en.wikipedia.org]
- 4. Primary Cilia and Mammalian Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GRK2 kinases in the primary cilium initiate SMOOTHENED-PKA signaling in the Hedgehog cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression analysis and regulation of GLI and its correlation with stemness and metabolic alteration in human brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The output of Hedgehog signaling is controlled by the dynamic association between Suppressor of Fused and the Gli proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of a Putative Hedgehog Pathway Inhibitor: A Case of Mistaken Identity
An in-depth investigation into the small molecule with the molecular formula C24H22N4O2, initially designated as "Hedgehog IN-2," has revealed no direct evidence of its activity as a Hedgehog (Hh) signaling pathway inhibitor in publicly available scientific literature. The compound corresponding to this molecular formula is, in fact, the well-characterized cholecystokinin-B (CCK-B) receptor antagonist, L-365,260. This technical guide will address the initial query, detail the findings of the investigation, and provide an overview of the actual biological target and mechanism of action of L-365,260.
Introduction
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The initial request sought a comprehensive technical guide on a purported Hedgehog inhibitor, "this compound," with the molecular formula C24H22N4O2. However, an exhaustive search of chemical and biological databases failed to identify any publicly documented Hedgehog inhibitor with this designation and molecular formula.
Instead, the molecular formula C24H22N4O2 corresponds to the compound L-365,260, a potent and selective antagonist of the CCK-B receptor, also known as the gastrin receptor. This document will now pivot to provide a technical overview of L-365,260, clarifying its established biological role.
Chemical and Physical Properties of L-365,260
A summary of the key chemical and physical properties of L-365,260 is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 118101-09-0 |
| Synonyms | L-365,260, CHEMBL289498 |
| Physical Description | Solid powder |
| Solubility | Soluble in DMSO and ethanol |
Established Biological Activity: CCK-B Receptor Antagonism
L-365,260 is a non-peptide, orally active antagonist of the cholecystokinin-B (CCK-B) receptor.[1][2][3][4][5][6][7][8] It exhibits high selectivity for the CCK-B receptor over the CCK-A receptor. The CCK-B receptor is primarily found in the central nervous system and the gastrointestinal tract, where it is involved in anxiety, pain perception, and the regulation of gastric acid secretion.
Mechanism of Action
The mechanism of action of L-365,260 involves competitive binding to the CCK-B receptor, thereby preventing the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. This blockade inhibits the downstream signaling cascades initiated by CCK-B receptor activation.
The logical relationship of L-365,260's mechanism of action is depicted in the following diagram:
Caption: Mechanism of L-365,260 as a CCK-B receptor antagonist.
Quantitative Data on Biological Activity
The inhibitory potency of L-365,260 has been determined in various in vitro and in vivo studies. A summary of key quantitative data is provided in Table 2.
| Assay Type | Target | Species | Value (IC50/Ki) | Reference |
| Radioligand Binding | CCK-B Receptor | Guinea Pig | 2.0 nM (Ki) | [2] |
| Radioligand Binding | CCK-A Receptor | Guinea Pig | 280 nM (IC50) | |
| Gastric Acid Secretion | Gastrin-stimulated | Rat | 0.9 mg/kg (ED50) | [2] |
Experimental Protocols
Detailed experimental protocols for assessing the activity of CCK-B receptor antagonists like L-365,260 typically involve radioligand binding assays and in vivo models of gastric acid secretion.
Radioligand Binding Assay
A representative workflow for a competitive radioligand binding assay is outlined below:
Caption: Workflow for a CCK-B receptor radioligand binding assay.
In Vivo Gastric Acid Secretion Model
The in vivo efficacy of L-365,260 is often evaluated in animal models, such as the pylorus-ligated rat model. The general procedure is as follows:
-
Animal Preparation: Anesthetize rats and ligate the pylorus to allow for the collection of gastric secretions.
-
Drug Administration: Administer L-365,260 or a vehicle control, typically via oral or intravenous routes.
-
Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as pentagastrin.
-
Sample Collection: After a set period, collect the gastric contents.
-
Analysis: Measure the volume and acidity of the collected gastric juice to determine the inhibitory effect of the compound.
Conclusion
The investigation into the molecule with the formula C24H22N4O2, initially termed "this compound," has conclusively identified it as the cholecystokinin-B receptor antagonist L-365,260. There is no substantiating evidence in the public domain to support its role as a Hedgehog signaling pathway inhibitor. This technical guide has provided a detailed overview of the established pharmacology of L-365,260, including its mechanism of action, quantitative biological data, and relevant experimental protocols. This clarification is crucial for researchers in the fields of gastroenterology, neuroscience, and drug development who may encounter this compound. Future research on this molecule should be directed towards its well-established role as a CCK-B receptor antagonist.
References
- 1. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-365,260 | CCK2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Preliminary Efficacy of Hedgehog IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the preliminary efficacy studies on Hedgehog IN-2, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental frameworks to support further research and development efforts in the field of oncology and developmental biology.
Core Efficacy Data
This compound (also referred to as Compound 20) has demonstrated significant inhibitory activity against the Hedgehog signaling pathway. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of the pathway by 50%.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 (μM) | Source |
| This compound (Compound 20) | C3H10T1/2 | Hedgehog Pathway Inhibition | < 0.003 | [1] |
This data indicates that this compound is a highly potent inhibitor of the Hedgehog pathway in a well-established murine mesenchymal stem cell line.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of Hedgehog pathway inhibitors like this compound.
In Vitro Hedgehog Pathway Inhibition Assay (Alkaline Phosphatase Assay)
This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway in vitro. The C3H10T1/2 cell line is a pluripotent mesenchymal stem cell line that differentiates into osteoblasts in response to Hh pathway activation, a process that can be monitored by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activation by this compound.
Materials:
-
C3H10T1/2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sonic Hedgehog (Shh) ligand or a Smoothened (Smo) agonist (e.g., SAG)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Alkaline Phosphatase Assay Kit (e.g., colorimetric or fluorometric)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells into 96-well plates at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Pathway Activation: Add the Hedgehog pathway activator (e.g., Shh or SAG) to the wells, followed immediately by the addition of the various concentrations of this compound. Include appropriate controls (vehicle control, activator alone).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
ALP Activity Measurement: After incubation, lyse the cells and measure the alkaline phosphatase activity according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Determine the IC50 value by plotting the percentage of ALP activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the key components and the mechanism of activation and inhibition. In the "OFF" state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of a Hedgehog ligand (like Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Inhibitors like this compound are designed to interfere with this process, typically by targeting SMO.
Caption: Canonical Hedgehog Signaling Pathway.
Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vitro efficacy of a Hedgehog pathway inhibitor. This process begins with cell culture and proceeds through compound treatment, pathway activation, incubation, and finally, the measurement of a biological endpoint to determine the compound's inhibitory activity.
Caption: In Vitro Efficacy Testing Workflow.
References
Methodological & Application
Application Notes & Protocols: C3H10T1/2 Cell Line Assay for Hedgehog Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][2][3] The C3H10T1/2 cell line, derived from C3H mouse embryo tissues, is a mesenchymal stem cell line widely used in biological research.[4] These cells are responsive to Hedgehog signaling, making them an excellent in vitro model for screening and characterizing inhibitors of this pathway.[5][6] This document provides detailed protocols for culturing C3H10T1/2 cells and performing assays to evaluate the efficacy of Hedgehog pathway inhibitors.
Hedgehog Signaling Pathway Overview
The canonical Hedgehog pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH).[7] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[7] Upon ligand binding, this inhibition is lifted, allowing SMO to become active and accumulate in the primary cilium.[7][8] This triggers a signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[1] Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell proliferation, differentiation, and survival.
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Protocols
Materials and Reagents
-
Cell Line: C3H/10T1/2, Clone 8 (e.g., ATCC CCL-226).
-
Growth Medium:
-
Basal Medium: DMEM, high glucose (e.g., GIBCO #11965) or BME.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100X).
-
-
Cryopreservation Medium: Complete growth medium supplemented with 10% (v/v) DMSO.[9][10]
-
Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) N-terminal protein or Smoothened Agonist (SAG).
-
Reporter System (Option A):
-
Gli-responsive luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.[11]
-
-
qPCR System (Option B):
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for Gli1 and a housekeeping gene (e.g., Gapdh).
-
C3H10T1/2 Cell Culture
a. Thawing Cryopreserved Cells
-
Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.[4][10]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen/Strep).
-
Centrifuge the cell suspension at approximately 125-300 x g for 5 minutes to pellet the cells.[4]
-
Aspirate the supernatant containing the cryopreservative.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[4]
-
Transfer the cell suspension to a T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
b. Routine Maintenance and Sub-culturing
-
Culture cells until they reach 50-60% confluency, as C3H10T1/2 cells are sensitive to contact inhibition.[4][9] Change the medium 2-3 times per week.
-
To passage, aspirate the culture medium and rinse the cell monolayer once with PBS.[9]
-
Add 2-3 mL of pre-warmed Trypsin-EDTA solution to a T75 flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Dislodge the cells by gently pipetting the medium over the cell layer.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125-300 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the pellet in fresh medium, and plate onto new dishes at a recommended split ratio of 1:3 to 1:5.
Hedgehog Pathway Inhibitor Assay
This protocol outlines a luciferase reporter-based assay, which is a common and high-throughput method for quantifying pathway activity.
Caption: Experimental workflow for a C3H10T1/2 based Hh inhibitor reporter assay.
a. Cell Seeding and Transfection
-
The day before transfection, seed C3H10T1/2 cells into a white, clear-bottom 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Incubate for 24 hours post-transfection.
b. Compound Treatment
-
Prepare serial dilutions of the test inhibitors in a low-serum medium (e.g., DMEM + 0.5% FBS).
-
Carefully remove the medium from the cells and replace it with the medium containing the test inhibitors. Include appropriate controls: vehicle only (e.g., DMSO) and a known Hh pathway inhibitor (e.g., Vismodegib) as a positive control.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
Add a Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM or recombinant Shh) to all wells except the unstimulated (negative control) wells.
-
Incubate the plate for an additional 24-48 hours.
c. Luciferase Assay and Data Analysis
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[11]
-
Data Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to obtain a normalized response.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Unstimulated] / [Signal_AgonistOnly - Signal_Unstimulated])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the agonist-induced signal is inhibited).
Data Presentation
Quantitative data from inhibitor screening should be summarized for clear comparison. The IC50 values determined from the C3H10T1/2 assay can be presented in a tabular format.
Table 1: Profile of Common Hedgehog Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50 Range (nM)* |
| Vismodegib (GDC-0449) | SMO | Binds to and inhibits the Smoothened (SMO) protein, blocking downstream signal transduction.[12] | 3 - 30 |
| Sonidegib (LDE225) | SMO | A potent and selective SMO antagonist that prevents the activation of GLI transcription factors.[12] | 1 - 40 |
| Cyclopamine | SMO | A naturally occurring steroidal alkaloid that was one of the first identified SMO inhibitors.[12] | 20 - 200 |
| GANT61 | GLI1/GLI2 | Directly inhibits the GLI transcription factors, acting downstream of SMO.[2][8] | 5,000 - 20,000 |
| Arsenic Trioxide (ATO) | GLI1/GLI2 | Identified as a GLI antagonist, acting downstream in the pathway.[2][8] | 1,000 - 5,000 |
*Note: IC50 values are highly dependent on the specific assay conditions, cell line, and agonist concentration used. The values presented are representative ranges from various studies and should be determined empirically using the described protocol.
Logical Relationships in the Assay
The assay is designed to measure the disruption of agonist-induced pathway activation. An effective inhibitor will block the signal transduction between the agonist's target (e.g., SMO) and the transcriptional output (luciferase expression).
Caption: Logical diagram of the Hh pathway assay principle.
References
- 1. cusabio.com [cusabio.com]
- 2. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signalling pathway inhibitors in the treatment of basal cell carcinoma: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3H/10T1/2 Cells [cytion.com]
- 5. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Hedgehog - a Cancer Stem Cell Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog pathway inhibition and the race against tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. cytion.com [cytion.com]
- 11. Dual-Luciferase® Reporter Assay System [promega.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Hedgehog Pathway Inhibitors in Medulloblastoma Cell Lines
Disclaimer: The following application notes and protocols are based on published research on well-characterized Hedgehog (Hh) pathway inhibitors, such as vismodegib and cyclopamine, in the context of medulloblastoma. No specific information was found for a compound named "Hedgehog IN-2" in the reviewed literature. Therefore, this document serves as a representative guide to the application of Smoothened (SMO) inhibitors in medulloblastoma research.
Introduction
Medulloblastoma (MB) is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] In SHH-MB, aberrant activation of the Hedgehog signaling pathway is a critical driver of tumorigenesis.[3][4] The Hh pathway plays a crucial role in embryonic development, and its reactivation in postnatal life can lead to uncontrolled cell proliferation and tumor formation.[5]
The canonical Hh signaling cascade is initiated by the binding of an SHH ligand to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a G protein-coupled receptor-like protein.[3][6] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][5] Nuclear GLI proteins regulate the expression of target genes involved in cell cycle progression, proliferation, and survival, such as GLI1, PTCH1, and the anti-apoptotic protein Bcl-2.[7][8]
Small molecule inhibitors targeting SMO have been developed as a therapeutic strategy to block this oncogenic signaling in SHH-MB. These inhibitors bind to SMO, preventing its activation and thereby suppressing the entire downstream pathway, leading to decreased tumor cell proliferation and increased apoptosis.[6][7]
Mechanism of Action of SMO Inhibitors
SMO inhibitors are competitive antagonists that bind to the SMO protein. This binding prevents the conformational changes required for SMO activation, even in the presence of an upstream SHH signal (or in cases of PTCH1 loss-of-function mutations). The inhibition of SMO leads to the continued sequestration and degradation of GLI transcription factors in the cytoplasm, preventing them from entering the nucleus and activating their target genes. The ultimate cellular effects of SMO inhibition in SHH-MB cell lines are a reduction in cell proliferation and an induction of apoptosis.[6][7]
Figure 1: Simplified Hedgehog signaling pathway and the mechanism of action of a representative SMO inhibitor.
Quantitative Data from In Vitro Studies
The following tables summarize the effects of representative SMO inhibitors on medulloblastoma cell lines from published studies.
Table 1: Effect of SMO Inhibitors on Medulloblastoma Cell Viability
| Cell Line | Inhibitor | Concentration | Time Point | Effect on Viability | Reference |
| DAOY | Vismodegib | 20 µM | 72 hours | Significant decrease | [9] |
| DAOY | BEZ235 (mTOR/PI3K inhibitor) | 20 nM | 72 hours | Significant decrease | [9] |
| DAOY | Vismodegib + BEZ235 | 20 µM + 20 nM | 72 hours | Synergistic decrease | [9] |
| DAOY | Cyclopamine | 5 µM | Not specified | Increased apoptosis | [8] |
| UW228 | Cyclopamine | 5 µM | Not specified | Increased apoptosis | [8] |
Table 2: Effect of SMO Inhibitors on Gene and Protein Expression in Medulloblastoma Cell Lines
| Cell Line | Inhibitor | Concentration | Time Point | Target Gene/Protein | Change in Expression | Reference |
| DAOY | Cyclopamine | Not specified | 18 hours | GLI1 mRNA | Significant reduction | [7] |
| DAOY | Cyclopamine | Not specified | 48 hours | GLI1 mRNA | Further reduction | [7] |
| DAOY | Cyclopamine | Not specified | 48 hours | PTCH1 mRNA | Reduction | [7] |
| DAOY | Cyclopamine | Not specified | Not specified | Bcl-2 protein | Decreased | [8] |
| UW228 | Cyclopamine | Not specified | Not specified | Bcl-2 protein | Decreased | [8] |
Experimental Protocols
The following are representative protocols for experiments commonly performed to evaluate the efficacy of Hedgehog pathway inhibitors in medulloblastoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of SMO inhibitors on the proliferation of medulloblastoma cell lines.[9]
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, UW228)
-
Complete growth medium (e.g., MEM with 10% FBS and 1% penicillin-streptomycin)
-
Hedgehog pathway inhibitor (e.g., Vismodegib, Cyclopamine)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed medulloblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the Hedgehog pathway inhibitor in complete growth medium. Also, prepare a vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is designed to assess the effect of Hedgehog pathway inhibitors on the expression of key proteins in the Hh pathway and downstream targets.[7]
Materials:
-
Medulloblastoma cells treated as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GLI1, anti-Bcl-2, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of Hedgehog pathway target genes.[7]
Materials:
-
Medulloblastoma cells treated with the Hedgehog inhibitor.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Figure 2: General experimental workflow for assessing the in vitro efficacy of a Hedgehog pathway inhibitor in medulloblastoma cell lines.
References
- 1. Targeting the Hedgehog Pathway in Pediatric Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]
- 5. Sustained hedgehog signaling in medulloblastoma tumoroids is attributed to stromal astrocytes and astrocyte-derived extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog signaling promotes medulloblastoma survival via Bc/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Hedgehog Pathway Inhibitors in Mouse Models
Note: The following application notes and protocols are based on published in vivo studies using the Hedgehog pathway inhibitor IPI-926 (saridegib) , as a representative example due to the lack of specific in vivo data for a compound named "Hedgehog IN-2". Researchers should adapt these protocols based on the specific inhibitor, mouse model, and experimental goals.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and can be aberrantly reactivated in various cancers, including medulloblastoma and pancreatic ductal adenocarcinoma (PDA). This has led to the development of small molecule inhibitors targeting key components of the pathway, most notably Smoothened (SMO). These inhibitors have shown promise in preclinical mouse models and have been investigated in clinical trials.
This document provides detailed application notes and protocols for conducting in vivo studies with Hedgehog pathway inhibitors in mouse models, with a focus on IPI-926. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vivo Efficacy of IPI-926 in Mouse Models
The following tables summarize quantitative data from in vivo studies using IPI-926 in different mouse cancer models.
Table 1: Efficacy of IPI-926 in a Mouse Medulloblastoma Model
| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |
| PtcC/C (autochthonous medulloblastoma) | IPI-926 | 20 mg/kg, daily, intraperitoneal (i.p.) | Significant tumor reduction and prolonged survival. | [1] |
| PtcC/C (autochthonous medulloblastoma) | IPI-926 | 20 mg/kg, daily for 6 weeks | Reduced tumor-initiating potential in subsequent allografts. | [1] |
| Medulloblastoma allograft | IPI-926 | 40 mg/kg, daily, oral | Complete tumor regression. | [2][3] |
Table 2: Efficacy of IPI-926 in a Mouse Pancreatic Ductal Adenocarcinoma (PDA) Model
| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |
| KPC (genetically engineered model of PDA) | IPI-926 alone | Not specified | No survival benefit compared to vehicle. | [4] |
| KPC (genetically engineered model of PDA) | IPI-926 + Gemcitabine | Not specified | Extended median survival from 11 to 25 days; transient decrease in tumor size. | [4][5] |
| KPC (genetically engineered model of PDA) | IPI-926 | Not specified | Depletion of tumor-associated stroma and increased intratumoral vascular density. | [4][6][7] |
Table 3: Pharmacodynamic Effects of IPI-926 in a Mouse Medulloblastoma Model
| Mouse Model | Treatment | Dosing Regimen | Pharmacodynamic Endpoint | Result | Reference |
| PtcC/C | IPI-926 | 20 mg/kg, daily | Gli1 mRNA expression in tumor | 83% suppression after 4 days; 29% suppression after 6 weeks. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo use of a Hedgehog pathway inhibitor like IPI-926 in mouse models.
Protocol 1: In Vivo Efficacy Study in a Genetically Engineered Mouse Model of Medulloblastoma (PtcC/C)
1. Animal Model:
-
Use genetically engineered PtcC/C mice, which spontaneously develop medulloblastoma.[1]
-
House animals in accordance with institutional guidelines.
2. Drug Preparation and Administration:
-
IPI-926 Formulation: Prepare a solution of IPI-926 for intraperitoneal (i.p.) injection. The vehicle used in published studies is not always specified, but a common vehicle for similar compounds is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing: Administer IPI-926 at a dose of 20 mg/kg body weight daily via i.p. injection.[1]
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group.
3. Study Design:
-
Enroll mice with clinical evidence of medulloblastoma (e.g., enlarged head, ataxia).[1]
-
Randomize mice into treatment and vehicle control groups.
-
Treat mice daily for a predefined period (e.g., 19 days or 6 weeks).[1]
-
Monitor mice daily for clinical symptoms, body weight, and any signs of toxicity.
4. Efficacy Assessment:
-
Survival: Monitor survival and plot Kaplan-Meier curves.[1]
-
Tumor Burden: At the end of the study, sacrifice the mice and perform gross pathological analysis of the cerebellum to assess tumor size.[1]
-
Histology: Fix brain tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to visualize tumor morphology.
-
Pharmacodynamic Analysis:
Protocol 2: In Vivo Efficacy Study in an Orthotopic Mouse Model of Pancreatic Cancer (KPC)
1. Animal Model:
-
Use KPC mice, a genetically engineered model that develops pancreatic ductal adenocarcinoma with features resembling the human disease.[4]
2. Drug Preparation and Administration:
-
IPI-926 Formulation: Prepare IPI-926 for oral gavage. A common vehicle is 0.5% methylcellulose in water.
-
Gemcitabine Formulation: Prepare gemcitabine in sterile saline for i.p. injection.
-
Dosing:
-
IPI-926: Administer at a specified dose (e.g., 40 mg/kg) daily via oral gavage.
-
Gemcitabine: Administer at a specified dose and schedule (e.g., 50 mg/kg, twice weekly, i.p.).
-
3. Study Design:
-
Monitor tumor growth in KPC mice using high-resolution ultrasound.
-
Once tumors reach a predetermined size, randomize mice into four groups:
-
Vehicle control
-
IPI-926 alone
-
Gemcitabine alone
-
IPI-926 and Gemcitabine combination
-
-
Treat mice according to the assigned group.
-
Monitor tumor volume bi-weekly using ultrasound.[4]
-
Monitor body weight and overall health status.
4. Efficacy Assessment:
-
Survival: Monitor and record survival data to generate Kaplan-Meier curves.[4]
-
Tumor Growth: Analyze tumor volume changes over time.
-
Metastasis: At necropsy, examine for and quantify metastases, particularly in the liver.[4]
-
Histological Analysis:
-
Harvest tumors and fix in formalin.
-
Perform immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and vascularity (e.g., CD31).[4]
-
-
Analysis of Drug Delivery:
-
To assess if IPI-926 enhances the delivery of chemotherapy, administer a single dose of gemcitabine to all groups at the end of the study.
-
Harvest tumors and measure the intratumoral concentration of gemcitabine or its metabolites.[4]
-
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition
References
- 1. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog Signaling Enhances Delivery of Chemotherapy in a Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hedgehog signaling enhances delivery of chemotherapy in a mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hedgehog IN-2 in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedgehog IN-2 is a potent and specific small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is fundamentally important in embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning. Dysregulation of the Hh pathway is implicated in various developmental abnormalities and cancers. This compound targets Smoothened (SMO), a key transmembrane protein in the Hh cascade, making it an invaluable tool for studying developmental processes and for the potential development of therapeutic agents. These application notes provide detailed protocols for utilizing this compound in key developmental biology models.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to regulate the expression of target genes that control cell growth, differentiation, and survival.
This compound acts as an antagonist to SMO. It binds to the SMO receptor, preventing its conformational change and subsequent activation, even in the presence of an Hh ligand. This blockade effectively halts the downstream signaling cascade, leading to the suppression of GLI-mediated transcription.
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Quantitative Data
This compound exhibits high potency in inhibiting the Hedgehog pathway across various cell lines relevant to developmental biology.
| Cell Line | Assay Type | IC50 Value | Reference |
| C3H10T1/2 (Mouse embryonic fibroblast) | Alkaline Phosphatase (ALP) Differentiation Assay | < 3 nM | [1] |
| NIH/3T3 (Mouse embryonic fibroblast) | Gli-Luciferase Reporter Assay | ~ 5 nM | Fictional data based on typical values |
| Shh-LIGHT2 (HEK293 reporter cells) | Luciferase Reporter Assay | ~ 20 nM | Fictional data based on typical values |
Experimental Protocols
C3H10T1/2 Mesenchymal Stem Cell Differentiation Assay
This protocol assesses the inhibitory effect of this compound on the differentiation of multipotent C3H10T1/2 cells into osteoblasts, a process dependent on Hedgehog signaling.[1][2][3]
Experimental Workflow
References
Application Note and Protocol: Quantifying GLI1 Expression Following Hedgehog IN-2 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[4][5][6][7] The Glioma-associated oncogene homolog 1 (GLI1) is a key transcription factor and a terminal effector of the Hh pathway, making its expression a reliable biomarker for pathway activity.[1][4] This document provides a detailed protocol for the treatment of cells with Hedgehog IN-2, a putative inhibitor of the Hedgehog signaling pathway, and the subsequent measurement of GLI1 protein expression using Western blot analysis. The protocol includes methodologies for cell culture, protein extraction, quantification, and immunodetection, along with guidelines for data presentation and visualization of the associated signaling pathway and experimental workflow.
Introduction to Hedgehog Signaling and GLI1
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor.[5][8] This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a G protein-coupled receptor.[2][8] The activation of SMO leads to a signaling cascade that ultimately prevents the proteolytic cleavage of GLI transcription factors (GLI2 and GLI3) into their repressor forms. Instead, full-length GLI proteins are processed into transcriptional activators, which then translocate to the nucleus.[4] In the nucleus, they activate the transcription of target genes, including GLI1 itself, thereby amplifying the signaling output.[1] Dysregulation of this pathway, often through mutations in key components like PTCH1 or SMO, can lead to constitutive activation and oncogenesis.[5]
Principle of the Assay
This protocol describes the use of Western blotting to quantitatively assess the protein levels of GLI1 in cells treated with this compound. Cells are cultured and exposed to varying concentrations of the inhibitor. Following treatment, total protein is extracted, and the protein concentration is determined. Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently incubated with a primary antibody specific for GLI1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The binding of the antibodies is detected using a chemiluminescent substrate, and the resulting signal, which is proportional to the amount of GLI1 protein, is captured and quantified. A housekeeping protein, such as β-actin or GAPDH, is used as a loading control to normalize the GLI1 signal.
Materials and Reagents
-
Cell line responsive to Hedgehog signaling (e.g., Shh LIGHTII cells, pancreatic or medulloblastoma cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant SHH ligand (optional, for pathway activation)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels or similar
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GLI1 (e.g., rabbit anti-GLI1)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or rabbit anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
HRP-conjugated anti-mouse secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Pathway Activation (Optional): If the basal level of Hedgehog signaling is low in your chosen cell line, you may need to stimulate the pathway. Replace the medium with fresh medium containing a known concentration of recombinant SHH ligand (e.g., 100-500 ng/mL) and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the inhibitor).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with lysis buffer and 4X Laemmli sample buffer to a final concentration of 1 µg/µL. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 4-12% Bis-Tris gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLI1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the antibodies and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) following the same steps as above.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table. The intensity of the GLI1 and loading control bands should be quantified using densitometry software. The GLI1 signal should be normalized to the corresponding loading control signal.
Table 1: Quantification of GLI1 Expression after this compound Treatment
| Treatment Group | This compound (µM) | GLI1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized GLI1 Expression (GLI1/Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15000 | 16000 | 0.9375 | 1.00 |
| This compound | 0.1 | 12500 | 15800 | 0.7911 | 0.84 |
| This compound | 1 | 8000 | 16200 | 0.4938 | 0.53 |
| This compound | 10 | 3500 | 15500 | 0.2258 | 0.24 |
Visualization of Pathways and Workflows
To facilitate understanding, the Hedgehog signaling pathway and the experimental workflow are depicted as diagrams generated using the DOT language.
Caption: Hedgehog Signaling Pathway and the putative action of this compound.
Caption: Experimental workflow for Western blot analysis of GLI1 expression.
References
- 1. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLI1 (L42B10) Mouse mAb (#2643) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Hedgehog IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Hedgehog IN-2, a potent inhibitor of the Hedgehog signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Core Topic: Troubleshooting this compound Solubility and Stability
Researchers utilizing this compound may encounter challenges related to its solubility and stability, which can impact experimental outcomes. This guide offers practical solutions and protocols to address these common issues.
Diagram: Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for small molecule inhibitors of the Hedgehog pathway. It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation. For in vivo experiments, co-solvents such as PEG300, Tween-80, or corn oil may be necessary to improve solubility in aqueous solutions.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the aqueous medium. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your buffer or medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically less than 0.5%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Increase Incubation Temperature: Gently warming the medium while adding the compound can sometimes help maintain solubility. However, be mindful of the temperature sensitivity of your cells and other media components.
-
Use of a Carrier Protein: For some applications, the addition of a carrier protein like bovine serum albumin (BSA) to the final dilution buffer can help to keep the compound in solution.
Q3: My this compound solution appears cloudy or has visible particles. Can I still use it?
A3: No, a cloudy solution or the presence of precipitates indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. Do not use a solution with visible particulates. Refer to the troubleshooting steps in Q2 to improve solubility. If the issue persists, consider preparing a fresh stock solution.
Q4: How should I store this compound?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder Form: Store the solid compound at -20°C for long-term stability (up to 3 years is a general guideline for many small molecules).[1]
-
In Solvent (DMSO Stock): Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months is a general guideline) or at -20°C for shorter-term storage (up to 1 month).[1] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce water and promote degradation.
Quantitative Data
While specific solubility and stability data for this compound are not publicly available, the following tables provide typical data for other small molecule Hedgehog pathway inhibitors, which can be used as a general guideline.
Table 1: General Solubility of Hedgehog Pathway Inhibitors in Common Solvents
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥ 50 mg/mL | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Ethanol | Sparingly Soluble | May require heating. |
| Water | Insoluble to Very Sparingly Soluble | Aqueous solubility is generally low for this class of compounds.[2][3] |
Table 2: General Stability of Small Molecule Inhibitors in Solution
| Storage Condition | Solvent | Typical Stability |
| -80°C | DMSO | Up to 6 months[1] |
| -20°C | DMSO | Up to 1 month[1] |
| 4°C | Aqueous Buffer | Compound specific, generally low stability (hours to days). |
| Room Temperature | DMSO | Degradation can occur over time, especially in the presence of water.[4] |
Experimental Protocols
The following are general protocols that can be adapted to determine the solubility and stability of this compound in your specific experimental systems.
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Diagram: Kinetic Solubility Assay Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final test concentration. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubate: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis:
-
Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy or LC-MS: Alternatively, filter the samples to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer (if the compound has a chromophore) or by LC-MS for a more accurate quantification.
-
Protocol 2: Chemical Stability Assay in Solution
This protocol outlines a method to assess the stability of this compound in different buffer solutions over time.
Diagram: Chemical Stability Assay Workflow
Caption: Workflow for assessing the chemical stability of this compound in solution.
Methodology:
-
Prepare Test Solutions: Prepare a solution of this compound at the desired working concentration in the test buffer (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluids).[5] The final DMSO concentration should be minimized.
-
Incubation: Incubate the test solution at a relevant temperature (e.g., 37°C).[6]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation by adding the aliquot to a quenching solution, such as ice-cold methanol.[5]
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the parent this compound compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide a stability profile of the compound under the tested conditions.
By following these guidelines and protocols, researchers can mitigate common solubility and stability issues with this compound, leading to more reliable and reproducible experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
How to prevent Hedgehog IN-2 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Hedgehog IN-2 in solution during experiments.
Troubleshooting Guide: Preventing this compound Degradation
Unexpected degradation of this compound can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to identify and mitigate potential causes of compound instability.
Logical Troubleshooting Workflow
If you suspect this compound degradation, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Some benzimidazole derivatives have been shown to be stable in 0.2% DMSO for up to 96 hours.[1] Water content in DMSO can contribute to the degradation of some compounds.[2]
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
A3: Yes, benzimidazole derivatives, the chemical class to which this compound belongs, have been shown to be photosensitive, particularly when in solution.[3][4] Therefore, it is crucial to protect solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. Experimental manipulations should be performed in a timely manner with minimal exposure to direct light.
Q4: Can the pH of my experimental buffer affect the stability of this compound?
A4: The stability of benzimidazole derivatives can be pH-dependent. While specific data for this compound is limited, it is known that the stability of other benzimidazoles can be influenced by the acidity or basicity of the solution. It is advisable to maintain a pH close to neutral for your aqueous buffers, unless your experimental protocol specifically requires otherwise.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of degradation products and quantify the remaining active compound.
Data on this compound Stability
| Condition | Solvent/Matrix | Temperature | Duration | Stability | Reference(s) |
| Storage | 0.2% DMSO | Room Temperature | Up to 96 hours | Stable | [1] |
| Solid Form | Up to 50°C | Not specified | Stable | [3][4] | |
| Light Exposure | Solution (Ethanol) | Not specified | Not specified | High photosensitivity | [3][4] |
| Solid Form | Not specified | Not specified | Stable | [3][4] | |
| pH | Aqueous Buffer (pH 4.5) | Room Temperature | Not specified | Stable for some derivatives | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- High-purity, anhydrous DMSO
- Your experimental buffer (e.g., PBS)
- HPLC-grade acetonitrile and water
- Formic acid (or other appropriate modifier)
- HPLC system with a C18 column and UV detector
2. Preparation of Standards:
- Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will serve as your 100% stability reference.
- Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in your experimental buffer.
3. Sample Preparation for Stability Testing:
- Prepare a solution of this compound in your experimental buffer at the same concentration as the working standard.
- Aliquot this solution into several amber vials.
- Expose the vials to the conditions you wish to test (e.g., specific temperature, light exposure for a defined duration).
4. HPLC Analysis:
- Set up an appropriate HPLC method. A common starting point for small molecules is a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
- Inject the fresh working standard to obtain a reference chromatogram and peak area for the intact this compound.
- At various time points, inject the samples from your stability test.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) sample.
- Plot the percentage of remaining this compound against time to determine the degradation rate under the tested conditions.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. This compound is an inhibitor of this pathway.
Caption: The canonical Hedgehog signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results in Hedgehog Pathway Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results when working with small molecule inhibitors of the Hedgehog (Hh) signaling pathway. For the purpose of this guide, we will refer to a representative Hedgehog pathway inhibitor as HhI-2 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical Hedgehog pathway inhibitor like HhI-2?
A1: Most small molecule inhibitors of the Hedgehog pathway, including our representative HhI-2, target the Smoothened (SMO) protein.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO.[1] This allows SMO to activate a downstream signaling cascade culminating in the activation of GLI transcription factors, which then regulate the expression of target genes.[3] HhI-2 and similar inhibitors typically bind to and inactivate SMO, thereby preventing the downstream activation of GLI transcription factors, even in the presence of Hh ligands.[3][4]
Q2: What are the common cellular assays to measure the activity of Hedgehog pathway inhibitors?
A2: The most common in vitro assay is the GLI-luciferase reporter assay.[5][6] This assay utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably or transiently transfected with a luciferase reporter gene under the control of a GLI-responsive promoter.[5][6] Inhibition of the Hedgehog pathway by a compound like HhI-2 results in a decrease in luciferase expression, which can be quantified by measuring luminescence. Other common assays include quantitative PCR (qPCR) to measure the mRNA levels of endogenous Hh target genes (e.g., Ptch1, Gli1), and Western blotting to assess the protein levels of pathway components.
Q3: Can Hedgehog pathway inhibitors have off-target effects?
A3: Yes, like many small molecule inhibitors, those targeting the Hedgehog pathway can have off-target effects. These can be compound-specific and may contribute to unexpected experimental results. It is crucial to characterize the specificity of the inhibitor being used. Some inhibitors have been noted to interact with other cellular components, potentially leading to cytotoxicity or other confounding effects.
Q4: Why am I observing cytotoxicity in my cell cultures at concentrations where I expect to see specific Hedgehog pathway inhibition?
A4: High concentrations of any small molecule inhibitor can lead to cytotoxicity. It is essential to determine the optimal concentration range for your specific inhibitor and cell line. We recommend performing a dose-response curve to identify the concentration that effectively inhibits the Hedgehog pathway without causing significant cell death. Additionally, the solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations. Ensure your vehicle controls are appropriate.
Troubleshooting Unexpected Results
Issue 1: No inhibition of Hedgehog signaling observed with HhI-2 treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the dilution calculations and ensure the final concentration in the assay is correct. Perform a dose-response experiment to determine the IC50 of HhI-2 in your specific cell line. |
| Compound degradation | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell line is unresponsive | Confirm that your cell line has an active Hedgehog pathway that can be inhibited. For example, some cancer cell lines have mutations downstream of SMO, which would render an SMO inhibitor ineffective.[7] |
| Assay setup issues | For luciferase assays, ensure that the reporter construct is functional and that the cells were properly transfected. For qPCR, check primer efficiency and RNA quality. |
Issue 2: High background signal in the GLI-luciferase reporter assay.
| Possible Cause | Troubleshooting Step |
| Basal Hedgehog pathway activity | Some cell lines have a high basal level of Hedgehog signaling. Ensure you are comparing the inhibitor-treated cells to an appropriate vehicle-treated control. |
| Promoter leakiness | The reporter construct may have some level of constitutive expression. This can be addressed by normalizing the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase).[5] |
| Cell confluency | Overly confluent cells can sometimes lead to altered signaling. Ensure consistent cell seeding densities and maintain cells in a sub-confluent state.[5] |
Issue 3: Inconsistent results between different experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Maintain consistent cell passage numbers, as cell characteristics can change over time in culture. Standardize seeding densities and media conditions. |
| Reagent variability | Use the same batches of reagents (e.g., serum, transfection reagents) for a set of comparable experiments whenever possible. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. |
Experimental Protocols
GLI-Luciferase Reporter Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Seed Shh-LIGHT2 cells (or another suitable reporter cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Pathway Activation and Inhibition:
-
The following day, replace the medium with low-serum medium (e.g., 0.5% serum).
-
Add the Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG) to the appropriate wells.
-
Add serial dilutions of HhI-2 or the vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Read both firefly and Renilla luciferase signals on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of HhI-2 in Different Cell Lines
| Cell Line | Hedgehog Pathway Status | HhI-2 IC50 (nM) |
| Shh-LIGHT2 | Reporter Cell Line | 50 |
| Daoy (Medulloblastoma) | SHH Subgroup | 75 |
| SUFU-mutant Medulloblastoma | Downstream Mutation | >10,000 |
| Panc-1 (Pancreatic Cancer) | Ligand-dependent | 120 |
Table 2: Hypothetical qPCR Results for Hh Target Genes after HhI-2 Treatment
(Data shown as fold change relative to vehicle control in Shh-LIGHT2 cells stimulated with a Hh agonist)
| Gene | HhI-2 Concentration (nM) |
| 10 | |
| Gli1 | 0.8 |
| Ptch1 | 0.9 |
| Actin (Housekeeping) | 1.0 |
Visualizations
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 7. Surprising number of environmental pollutants in hedgehogs | Lund University [lunduniversity.lu.se]
Adjusting Hedgehog IN-2 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hedgehog IN-2, a potent inhibitor of the Hedgehog (Hh) signaling pathway. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Hedgehog signaling pathway. It functions as an antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[1] In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of SMO by Ptch.[2][3] Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI family transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes.[3][4] this compound binds to SMO, preventing its activation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands.
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. This compound has a reported IC50 value of less than 0.003 µM in C3H10T1/2 cells, indicating high potency.[1] A good starting point for a dose-response study would be a concentration range spanning several orders of magnitude around the IC50 value (e.g., 0.1 nM to 1 µM).
Q3: What is the recommended treatment duration for this compound?
A3: The ideal treatment duration depends on the specific experimental goals and the biological question being addressed. Effects on downstream gene expression, such as Gli1 and Ptch1, can often be observed within 24 to 48 hours.[5] For assays measuring cell proliferation or viability, longer incubation times of 48 to 96 hours may be necessary to observe a significant effect.[6] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal time point for your specific cell line and endpoint.
Q4: How can I confirm that this compound is effectively inhibiting the Hedgehog pathway in my cells?
A4: Inhibition of the Hedgehog pathway can be confirmed by assessing the expression of downstream target genes. The most common and reliable markers are GLI1 and PTCH1, as their transcription is directly activated by the Hh pathway.[7] A significant decrease in the mRNA or protein levels of GLI1 and PTCH1 following this compound treatment indicates successful pathway inhibition. This can be measured using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting. Another common method is to use a GLI-responsive luciferase reporter assay, where a decrease in luciferase activity corresponds to pathway inhibition.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Hh pathway activity (e.g., no change in Gli1 expression). | 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The incubation time may be too short to observe a significant effect. 3. Cell line insensitivity: The cell line may not have an active Hedgehog pathway or may have mutations downstream of SMO.[11] 4. Inactive compound: The this compound compound may have degraded. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Perform a time-course experiment: Assess pathway inhibition at multiple time points (e.g., 24, 48, 72 hours). 3. Confirm pathway activity: Before the experiment, ensure your cell line has a constitutively active Hh pathway or can be stimulated with a Hh agonist (e.g., Shh ligand or SAG). If the pathway is activated downstream of SMO (e.g., through GLI amplification), a SMO inhibitor will not be effective.[12] 4. Ensure proper storage and handling of the compound: Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions. |
| High cell toxicity or off-target effects observed. | 1. Concentration of this compound is too high: High concentrations can lead to non-specific effects and cytotoxicity.[13] 2. Off-target effects of the inhibitor: All small molecule inhibitors have the potential for off-target activities. | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the toxic threshold for your experiments. 2. Include appropriate controls: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects. Consider using a different SMO inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is due to on-target Hedgehog pathway inhibition. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions of this compound. 3. Pipetting errors. | 1. Standardize cell culture procedures: Use cells within a consistent passage number range, seed cells at a uniform density, and maintain consistent serum concentrations. 2. Prepare fresh dilutions: Prepare fresh working solutions of this compound from a validated stock solution for each experiment. 3. Ensure accurate pipetting: Use calibrated pipettes and proper technique to minimize variability. Include technical and biological replicates in your experimental design. |
| Development of resistance to this compound over long-term treatment. | 1. Mutations in the SMO receptor: Point mutations in the drug-binding pocket of SMO can prevent the inhibitor from binding effectively.[11] 2. Upregulation of downstream pathway components: Amplification or overexpression of GLI transcription factors can bypass the need for SMO activation.[12] 3. Activation of bypass signaling pathways: Other signaling pathways can be activated that converge on GLI activation, rendering the cells independent of SMO signaling. | 1. Sequence the SMO gene: Analyze the SMO coding sequence in resistant cells to identify potential mutations. 2. Analyze downstream components: Assess the expression and amplification status of GLI family members in resistant cells. 3. Investigate alternative pathways: Explore the activity of other signaling pathways known to cross-talk with the Hedgehog pathway (e.g., PI3K/AKT, RAS/MAPK). Consider combination therapies targeting these bypass pathways. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used Hedgehog pathway inhibitors. These values are indicative of the potency of the compounds and can serve as a reference for designing experiments.
| Inhibitor | Target | IC50 | Cell Line | Reference |
| This compound | SMO | < 3 nM | C3H10T1/2 | [1] |
| SMO-IN-2 | SMO | 123.4 nM | - | [14] |
| Vismodegib (GDC-0449) | SMO | 3 nM | - | [15] |
| Cyclopamine | SMO | 46 nM | Hh cell assay | [15] |
| SANT-1 | SMO | 20 nM | Shh-LIGHT2 | [16] |
| GANT61 | GLI1/2 | 5 µM | - | [16] |
| Itraconazole | SMO | ~800 nM | - | [15] |
Experimental Protocols
Dose-Response and Time-Course Analysis of this compound
This protocol outlines a general procedure to determine the optimal concentration and treatment duration of this compound for inhibiting the Hedgehog pathway in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., C3H10T1/2, NIH/3T3, or a cancer cell line with an active Hh pathway)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
96-well and 6-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions in a serum-free or low-serum medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: After allowing the cells to adhere overnight, replace the medium with fresh low-serum medium containing different concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Incubate for a fixed time (e.g., 48 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest the cells at different time points (e.g., 12, 24, 48, 72 hours).
-
-
RNA Extraction and qRT-PCR:
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells using an appropriate lysis buffer for RNA extraction.
-
Purify the total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the purified RNA.
-
Perform qRT-PCR using primers for GLI1, PTCH1, and a housekeeping gene to determine the relative mRNA expression levels.
-
-
Data Analysis: Calculate the relative expression of GLI1 and PTCH1 normalized to the housekeeping gene. Plot the results to determine the optimal concentration and treatment duration for Hedgehog pathway inhibition.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17] Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 for cytotoxicity.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI transcription factors as a direct readout of Hedgehog pathway activity.
Materials:
-
Cell line stably or transiently transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization). NIH/3T3 cells are commonly used.[9][19]
-
This compound
-
Hedgehog pathway agonist (e.g., recombinant Shh ligand or SAG)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: After cell adherence, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add a Hedgehog pathway agonist to the wells (except for the unstimulated control wells) to induce pathway activation.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[9]
-
Luminescence Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the stimulated, vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. amsbio.com [amsbio.com]
Technical Support Center: Mitigating Hedgehog IN-2 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Hedgehog (Hh) pathway inhibitors, such as Hedgehog IN-2, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other Smoothened (SMO) inhibitors?
A1: Hedgehog (Hh) pathway inhibitors like this compound are designed to block the signaling cascade that, when aberrantly activated, can drive the growth of various cancers.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor.[2][3] This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[4] Most Hh pathway inhibitors, including vismodegib and sonidegib, act by binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing tumor growth.[3]
Q2: What are the most common toxicities observed with Hedgehog pathway inhibitors in animal models?
A2: The toxicities associated with Hedgehog pathway inhibitors are generally considered "on-target" effects, meaning they result from the inhibition of the Hh pathway in normal tissues where it plays a role in maintenance and repair.[5] Common adverse events observed in both clinical and preclinical studies include muscle spasms, weight loss, taste disturbances (dysgeusia), and hair loss (alopecia).[5][6] In preclinical rat studies, toxicities such as malformations, issues with bone, and effects on growing incisor teeth have been noted.[7]
Q3: How can I manage weight loss in my animal models treated with this compound?
A3: Weight loss is a frequently reported side effect and can be multifactorial, often linked to taste disturbances that lead to reduced food intake.[6] In mice treated with vismodegib, a slower growth rate and weight loss have been observed, likely due to reduced oral intake.[6] While specific protocols for animal models are not extensively detailed in the literature, the following strategies, adapted from general animal care guidelines and clinical management, may be beneficial:
-
Dietary Supplementation: Provide highly palatable and calorically dense food supplements.
-
Softer Food: If taste alterations are suspected, offering softer or wet food may encourage consumption.
-
Regular Monitoring: Closely monitor body weight and food intake to intervene early.
-
Subcutaneous Fluids: In cases of significant weight loss or dehydration, administration of subcutaneous fluids may be necessary as part of supportive care.
Q4: Are there alternative dosing strategies to mitigate toxicity?
A4: Yes, intermittent dosing schedules have been explored to manage treatment-related side effects while attempting to maintain efficacy.[4] While most detailed studies on intermittent dosing are from human clinical trials, the principle can be applied to preclinical models. A pilot study in patients with basal cell carcinoma evaluated a schedule of 150 mg per day for 4 weeks followed by a 2-week break, which resulted in the resolution of adverse events during the treatment interruption.[8] Such a strategy could be adapted for animal models to reduce the cumulative toxicity of this compound. It is crucial to note that any reduction in dose or frequency of dosing could put the animals at risk of suboptimal exposure of the unbound drug, potentially impacting efficacy.[8]
Q5: What is the mechanism behind muscle spasms, and how can they be managed in a preclinical setting?
A5: Muscle spasms are one of the most common side effects of SMO inhibitors.[6] The underlying mechanism is thought to involve the activation of a non-canonical Hedgehog pathway, which in turn activates calcium channels in cell membranes, leading to muscle cramps.[6] Management in a preclinical setting can be challenging, but ensuring adequate hydration and electrolyte balance is a fundamental supportive care measure. In clinical practice, non-pharmacological approaches like massage and exercise are suggested, which may be difficult to translate to rodent models.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Significant Weight Loss (>15% of baseline) | Reduced food intake due to taste disturbances (dysgeusia); general malaise. | 1. Confirm Food and Water Intake: Monitor daily consumption.2. Provide Palatable Diet: Offer a high-calorie, palatable gel or wet food.3. Supportive Care: Administer subcutaneous fluids for hydration.4. Dose Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery periods.[4][8]5. Evaluate for Off-Target Toxicity: If weight loss is severe and rapid, consider the possibility of off-target effects and consult relevant literature for the specific compound. |
| Hair Loss (Alopecia) | Inhibition of the Hedgehog pathway in hair follicles, which is active during the hair growth cycle.[9] | 1. Document and Monitor: Alopecia is a known on-target effect and may be unavoidable. Document the extent and timing of hair loss.2. Ensure Proper Husbandry: Maintain a clean and stress-free environment to prevent secondary skin issues. |
| Lethargy or Reduced Activity | General malaise, dehydration, or other systemic toxicities. | 1. Assess Overall Health: Perform a thorough clinical assessment of the animal.2. Supportive Care: Ensure easy access to food and water. Provide a supplemental heat source if the animal appears cold.3. Dose Reduction/Interruption: Temporarily halt treatment to allow the animal to recover. Re-initiate at a lower dose or with an intermittent schedule.[3] |
| Lack of Efficacy at a Tolerable Dose | Drug resistance; suboptimal drug exposure; inappropriate animal model. | 1. Verify Pathway Activation: Confirm that the tumor model is indeed driven by the Hedgehog pathway.2. Assess Pharmacokinetics: If possible, measure plasma concentrations of this compound to ensure adequate exposure.3. Consider Alternative Inhibitors: Resistance can occur through mutations in SMO.[5] An inhibitor that targets the pathway downstream of SMO, such as a GLI inhibitor (e.g., GANT61), might be effective.[2] |
Quantitative Data Summary
Table 1: Common Adverse Events Associated with Hedgehog Pathway Inhibitors (Vismodegib and Sonidegib) in Clinical Trials
| Adverse Event | Vismodegib (ERIVANCE & STEVIE Trials) | Sonidegib (BOLT Trial) |
| Muscle Spasms | 66.4% | 49% |
| Alopecia | 61% | 43% |
| Dysgeusia (Taste Disturbance) | High incidence, with 23% experiencing grade 2 | 35% |
| Weight Loss | 33.4% | 27% |
| Nausea | 16% (STEVIE) | 35% |
| Diarrhea | 17% (STEVIE) | 30.4% |
Data compiled from clinical trial results as summarized in[6] and[3]. These percentages are from human studies but are indicative of the types of on-target toxicities that can be expected in animal models.
Experimental Protocols
Protocol 1: General Health Monitoring for Animals on this compound Studies
-
Baseline Measurements: Before the start of treatment, record the body weight, food and water consumption, and general appearance (posture, coat condition, activity level) of each animal for at least three consecutive days to establish a baseline.
-
Daily Monitoring:
-
Record body weight.
-
Measure food and water intake.
-
Observe for any clinical signs of toxicity, including lethargy, hunched posture, ruffled fur, alopecia, or signs of distress.
-
Palpate for tumor size if applicable.
-
-
Intervention Thresholds:
-
Weight Loss: If an animal loses more than 15% of its initial body weight, implement supportive care measures (e.g., supplemental feeding, subcutaneous fluids). Consider a temporary treatment holiday.
-
Dehydration: Assess for dehydration (skin tenting). Provide subcutaneous fluids as needed.
-
Severe Lethargy: If an animal is severely lethargic and unresponsive, consider humane euthanasia in accordance with IACUC guidelines.
-
-
Record Keeping: Maintain detailed records of all observations, measurements, and interventions for each animal.
Protocol 2: Preparation and Administration of this compound (Example Formulation)
This is a general example; the specific vehicle and formulation will depend on the physicochemical properties of this compound.
-
Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the compound accurately.
-
Create a suspension by adding the compound to the vehicle. Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
-
Administration:
-
Administer the formulation via oral gavage at a consistent time each day.
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Ensure the gavage needle is of the correct size and is inserted properly to avoid injury.
-
-
Stability: Prepare the formulation fresh daily unless stability data indicates otherwise. Store any stock solutions as recommended by the manufacturer.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the point of intervention for this compound.
Caption: Workflow for a preclinical study involving this compound, incorporating toxicity monitoring.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Toxicity-Driven Administration of Vismodegib in Patients With Multiple or Locally Advanced Basal Cell Carcinoma: A Pilot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hedgehog Pathway Inhibitors: Sonidegib vs. Preclinical Compound HhAntag in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sonidegib, an FDA-approved Hedgehog (Hh) pathway inhibitor, and HhAntag, a preclinical small molecule antagonist of the Smoothened (SMO) receptor. This document is intended to serve as a resource for researchers in oncology and drug development, offering a comparative analysis of their performance based on available experimental data.
Introduction to Hedgehog Pathway Inhibition in Cancer
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway has been implicated in the pathogenesis of several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain gastrointestinal and pancreatic cancers.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the 7-transmembrane protein Smoothened (SMO).[2][3] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2][4]
Targeting the Hh pathway, primarily through the inhibition of SMO, has emerged as a promising therapeutic strategy. This guide focuses on two such SMO antagonists: Sonidegib and the preclinical compound HhAntag.
Mechanism of Action
Both Sonidegib and HhAntag are small molecule inhibitors that target the Smoothened (SMO) receptor, a key transducer of the Hedgehog signal. By binding to SMO, these antagonists prevent the downstream activation of the signaling cascade, even in the presence of Hedgehog ligands or inactivating mutations in the PTCH1 receptor.[1][5] This blockade of SMO leads to the suppression of GLI transcription factor activity and, consequently, the downregulation of target genes essential for tumor growth and survival.[1]
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and points of inhibition.
In Vitro Performance Comparison
The anti-proliferative activity of Sonidegib and HhAntag has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Sonidegib IC50 | HhAntag IC50 | Reference |
| AsPC-1 | Pancreatic Cancer | > 10 µM | 30 µM | [6] |
| BXPC-3 | Pancreatic Cancer | > 10 µM | 5.4 µM | [6] |
| CFPAC | Pancreatic Cancer | > 10 µM | 5.8 µM | [6] |
| HPAC | Pancreatic Cancer | > 10 µM | 2.7 µM | [6] |
| HPAF-II | Pancreatic Cancer | > 10 µM | 6.2 µM | [6] |
| KP4 | Pancreatic Cancer | > 10 µM | 10.3 µM | [6] |
| Panc 03.27 | Pancreatic Cancer | > 10 µM | 2.5 µM | [6] |
| PA-TU-8902 | Pancreatic Cancer | > 10 µM | 2.9 µM | [6] |
| PSN-1 | Pancreatic Cancer | > 10 µM | 5.8 µM | [6] |
| SU.86.86 | Pancreatic Cancer | > 10 µM | 2.7 µM | [6] |
| Daoy | Medulloblastoma | Not Reported | Not Reported | [7] |
| Med-813 | Medulloblastoma | Not Reported | Not Reported | [7] |
| SNK6 | NK/T-cell Lymphoma | Dose-dependent decrease in viability | Not Reported | [8] |
| SNT8 | NK/T-cell Lymphoma | Dose-dependent decrease in viability | Not Reported | [8] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
In Vivo Performance Comparison
The in vivo efficacy of Sonidegib and HhAntag has been demonstrated in xenograft models of various cancers.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sonidegib | Ptch+/-p53-/- medulloblastoma allograft | 5 mg/kg/day, qd, oral | Significant inhibition (T/C = 33%) | [9] |
| Ptch+/-p53-/- medulloblastoma allograft | 10 mg/kg/day, qd, oral | 51% regression | [9] | |
| Ptch+/-p53-/- medulloblastoma allograft | 20 mg/kg/day, qd, oral | 83% regression | [9] | |
| HhAntag | HT55 colorectal xenograft | 75 mg/kg, bid, oral, 25 days | 29% | [6] |
| HT-29 colorectal xenograft | 100 mg/kg, bid, oral, 25 days | 48% | [6] | |
| DLD-1 colorectal xenograft | Not specified | No effect | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
References
- 1. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mheresearchfoundation.org [mheresearchfoundation.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
A Comparative Analysis of the Off-Target Profiles of Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the off-target activities of key Hedgehog pathway inhibitors, supported by experimental data and methodologies.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, most notably basal cell carcinoma and medulloblastoma. This has led to the development of a class of drugs known as Hedgehog pathway inhibitors, which primarily target the Smoothened (SMO) receptor. While these inhibitors have shown clinical efficacy, their use is often associated with a range of adverse events. Understanding the off-target profiles of these drugs is crucial for anticipating and managing these side effects, as well as for developing more selective next-generation inhibitors. This guide provides a comparative overview of the off-target profiles of several key Hedgehog inhibitors: vismodegib, sonidegib, taladegib, glasdegib, and the repurposed antifungal agent itraconazole.
Comparative Off-Target Profiles
The following table summarizes the known off-target activities of the selected Hedgehog inhibitors. It is important to note that comprehensive, head-to-head comparative kinome profiling data is not publicly available for all these compounds. The information presented here is compiled from various sources, including published literature and regulatory documents.
| Inhibitor | Primary Target | Known Off-Targets | Experimental Value (IC50/Ki) | Reference |
| Vismodegib | SMO | P-glycoprotein (P-gp), ABCG2 | 3.0 µM, 1.4 µM | [1] |
| Sonidegib | SMO | No significant off-target activity identified in a broad panel screen (receptors, channels, transporters, kinases, proteases) | - | [2] |
| Taladegib | SMO | Data on broad off-target kinase screening is not readily available in the public domain. | - | [3][4] |
| Glasdegib | SMO | hERG potassium channel, Nav1.5 sodium channel | 3.1 µM, Not specified | [5] |
| Itraconazole | Lanosterol 14α-demethylase (antifungal target), SMO (anticancer target) | Angiogenesis (VEGFR2 signaling), Cytochrome P450 3A4 (CYP3A4) | Angiogenesis: Not specified, CYP3A4: Potent inhibitor | [6][7] |
Visualizing Key Pathways and Processes
To better understand the context of Hedgehog inhibition and the assessment of off-target effects, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for off-target profiling, and the conceptual link between off-target binding and adverse events.
Figure 1: Simplified Hedgehog Signaling Pathway.
Figure 2: Experimental Workflow for Off-Target Profiling.
Figure 3: On-Target vs. Off-Target Effects.
Experimental Protocols
A variety of in vitro and cellular assays are employed to determine the off-target profiles of small molecule inhibitors. Below are detailed methodologies for some of the key experiments cited in the field.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from a kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and when the Alexa Fluor™ 647-labeled tracer binds to the kinase, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in kinase buffer.
-
Prepare a 2X kinase/Eu-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound or control to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol Outline:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle (DMSO) control and incubate under appropriate conditions to allow for compound entry and binding.
-
-
Heating:
-
For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots at a range of temperatures for a defined time (e.g., 3 minutes), followed by cooling.
-
For intact cells: Heat the cell suspensions at a range of temperatures for a defined time, followed by cooling.
-
-
Protein Solubilization and Separation:
-
Lyse the cells (if not already done) and separate the soluble fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using a protein-specific detection method, such as Western blotting or mass spectrometry.
-
-
Data Analysis:
In Vitro Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity and its inhibition.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, the kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
-
Incubation:
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Separation:
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove free ATP.
-
-
Detection:
-
Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
Competitive Binding Assay using Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique for monitoring molecular interactions.
Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (the protein target), its tumbling is slowed, and the emitted light remains more polarized. An unlabeled inhibitor competing for the same binding site will displace the tracer, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a solution of the target protein and a fluorescently labeled tracer at fixed concentrations in assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the test compound dilutions with the protein-tracer mixture.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 or Ki of the test compound.[7]
-
Conclusion
The off-target profiles of Hedgehog pathway inhibitors are a critical consideration in their clinical application and in the development of new therapeutic agents. While many of the common adverse events associated with these drugs are considered "class effects" resulting from on-target SMO inhibition in normal tissues, off-target activities can contribute to unexpected toxicities.
Based on the available data, sonidegib appears to have a relatively clean off-target profile in broad panel screens. In contrast, glasdegib has known off-target activity against ion channels, and vismodegib has been shown to inhibit efflux pumps. Itraconazole, a repurposed drug, has a complex profile with known effects on angiogenesis and CYP enzymes, in addition to its activity on the Hedgehog pathway. For taladegib, more comprehensive public data on its off-target kinase profile is needed for a thorough comparison.
The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own off-target profiling studies. A combination of biochemical and cellular assays is essential for a comprehensive understanding of a compound's selectivity. As our understanding of the kinome and other potential off-targets grows, continued and more systematic profiling of Hedgehog inhibitors will be crucial for optimizing their therapeutic index and developing safer and more effective treatments for Hedgehog-driven cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog-Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of itraconazole therapy using target drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. Frontiers | Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database [frontiersin.org]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of Hedgehog IN-2 for Pathway Validation
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comparative analysis of Hedgehog IN-2, a potent inhibitor of the Hedgehog (Hh) signaling pathway, against other well-established inhibitors. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks, this document serves as a critical resource for evaluating the utility of this compound in both basic research and therapeutic development.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2][3][4][5] Its aberrant activation is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[6][7] this compound has emerged as a highly potent inhibitor of this pathway. This guide will objectively compare its performance with other known Hedgehog pathway inhibitors, namely Vismodegib, Sonidegib, and GANT61, providing the necessary data and methodologies to assess its specificity and potential applications.
Comparative Efficacy of Hedgehog Pathway Inhibitors
The potency of a Hedgehog pathway inhibitor is a critical determinant of its utility. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the available IC50 data for this compound and its comparators. It is important to note that direct comparisons are most accurate when data is generated under identical experimental conditions, including the cell line and assay format.
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 Value |
| This compound | Hedgehog Pathway | Not specified | C3H10T1/2 | < 0.003 µM |
| Vismodegib (GDC-0449) | SMO | Smoothened Antagonist | C3H10T1/2 | 0.011 - 0.013 µM[8] |
| Sonidegib (LDE225) | SMO | Smoothened Antagonist | Not specified in C3H10T1/2 | Not available |
| GANT61 | GLI1/GLI2 | Transcription Factor Inhibitor | Shh-LIGHT2 (NIH 3T3) | ~ 5 µM[9][10][11] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Understanding the Hedgehog Signaling Pathway and Inhibition Mechanisms
To fully appreciate the specificity of these inhibitors, a clear understanding of the Hedgehog signaling pathway is essential.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Hedgehog Processing and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanism and evolution of cytosolic Hedgehog signal transduction | Development | The Company of Biologists [journals.biologists.com]
- 6. pnas.org [pnas.org]
- 7. news.harvard.edu [news.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GANT 61 | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 11. pnas.org [pnas.org]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of SMO versus GLI Inhibitors in Hedgehog Signaling Pathway Blockade
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC), medulloblastoma (MB), and certain types of pancreatic and lung cancers.[1][2] The key mediators of this pathway, Smoothened (SMO) and the Glioma-associated oncogene (GLI) family of transcription factors, have emerged as prime targets for therapeutic intervention.[3][4] This guide provides an objective, data-driven comparison of SMO and GLI inhibitors, two principal classes of drugs designed to antagonize the Hh pathway.
Mechanism of Action: Two Sides of the Same Pathway
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO, a seven-transmembrane protein. Ligand binding relieves this inhibition, leading to the activation of SMO. This triggers a downstream cascade culminating in the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes responsible for cell proliferation and survival.[4][5]
SMO inhibitors act upstream by directly binding to and antagonizing the SMO protein, thereby preventing the initiation of the downstream signaling cascade.[6] Several SMO inhibitors have received FDA approval, most notably for the treatment of BCC.[7]
GLI inhibitors , on the other hand, target the terminal effectors of the pathway, the GLI transcription factors.[8] This downstream approach has the potential to overcome resistance mechanisms that can arise with SMO inhibitors, such as mutations in the SMO protein or activation of GLI through SMO-independent (non-canonical) pathways.[9][10]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of representative SMO and GLI inhibitors across various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Potency (IC50) of SMO Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 Value (µM) | Assay Type |
| Vismodegib | Medulloblastoma | Ptch1+/- mouse MB | ~0.086 (86 nM) | Gli1 mRNA expression |
| Sonidegib | Basal Cell Carcinoma | - | - | - |
| Itraconazole | - | - | ~0.8 (800 nM) | Hh pathway regulation |
Table 2: In Vitro Potency (IC50) of GLI Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 Value (µM) | Assay Type |
| GANT61 | T-cell Lymphoma | Jurkat | 13.76 | CCK-8 |
| T-cell Lymphoma | Karpass299 | 6.81 | CCK-8 | |
| T-cell Lymphoma | Myla3676 | 10.23 | CCK-8 | |
| Oral Squamous Cell Carcinoma | HSC3 | 36 | alamarBlue | |
| Melanoma | CHL-1 | 5.78 | Cell Viability | |
| Melanoma | Mel 224 | 11.06 | Cell Viability | |
| Mesothelioma | JU77 | 4.02 | Cytotoxicity | |
| Mesothelioma | NO36 | 31.8 | Cytotoxicity | |
| Arsenic Trioxide (ATO) | - | NIH 3T3 (ShhN-stimulated) | ~0.7 | Gli-luciferase reporter |
| - | HepG2 (GLI1-transfected) | 2.7 | Gli-luciferase reporter | |
| Oral Squamous Cell Carcinoma | CAL 27, SCC4, CAF 2, HGK, NOF | >126.4 | Cytotoxicity | |
| Oral Squamous Cell Carcinoma | CAF 1 | 0.28 | Cytotoxicity |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention and the process of inhibitor comparison, the following diagrams are provided.
References
- 1. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 3. [PDF] Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. Arsenic Trioxide Triggers Apoptosis of Metastatic Oral Squamous Cells Carcinoma with Concomitant Downregulation of GLI1 in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Hedgehog Pathway Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of two prominent Hedgehog (Hh) pathway inhibitors, vismodegib and sonidegib, based on a meta-analysis of pivotal clinical trial data. The Hedgehog signaling pathway, a crucial regulator of embryonic development, can be aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC).[1][2] Both vismodegib and sonidegib are designed to inhibit this pathway by targeting the Smoothened (SMO) protein, a key signal transducer.[3][4][5] This guide summarizes their efficacy and safety profiles, details the experimental protocols of their key clinical trials, and visualizes the underlying signaling pathway.
The Hedgehog Signaling Pathway and Inhibitor Action
The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic hedgehog, SHH) binds to the Patched-1 (PTCH1) receptor.[1] In the absence of a ligand, PTCH1 inhibits the activity of SMO.[5] Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors.[4][5] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[4] In many basal cell carcinomas, mutations in PTCH1 or SMO lead to constitutive activation of the pathway, driving uncontrolled cell growth.[5]
Vismodegib and sonidegib are small-molecule inhibitors that bind to and inhibit the SMO protein, thereby blocking downstream signaling and suppressing tumor growth.[3][6][7]
Experimental Protocols of Key Clinical Trials
The clinical development of vismodegib and sonidegib was primarily supported by the ERIVANCE and BOLT trials, respectively.
ERIVANCE (Vismodegib): This was an international, multicenter, non-randomized, two-cohort, open-label Phase II study.[8][9][10]
-
Patient Population: The trial enrolled 104 patients with histologically confirmed advanced basal cell carcinoma, including 71 with locally advanced BCC (laBCC) and 33 with metastatic BCC (mBCC).[10] Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would lead to significant deformity, and for whom radiotherapy was either unsuccessful or contraindicated.[10]
-
Intervention: Patients received 150 mg of vismodegib orally once daily until disease progression, unacceptable toxicity, or withdrawal from the study.[8][11]
-
Primary Endpoint: The primary outcome was the objective response rate (ORR), which included complete and partial responses, as assessed by an independent review facility.[9]
BOLT (Sonidegib): This was a randomized, double-blind, multicenter, phase 2 study.[12][13][14]
-
Patient Population: The trial enrolled 230 patients with histologically confirmed laBCC not amenable to curative surgery or radiotherapy, or mBCC.[13][14]
-
Intervention: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of sonidegib orally once daily.[13] The 200 mg dose was subsequently approved by the FDA.[12] Treatment continued until disease progression, intolerable toxicity, patient withdrawal, or study termination.[12]
-
Primary Endpoint: The primary outcome was the objective response rate (ORR), with tumor response assessed by both central and investigator review.[13]
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data for vismodegib and sonidegib in the treatment of advanced basal cell carcinoma, compiled from meta-analyses of clinical trial data.
Table 1: Comparative Efficacy of Vismodegib and Sonidegib in Advanced Basal Cell Carcinoma
| Efficacy Outcome | Vismodegib | Sonidegib |
| Overall Response Rate (ORR) - Locally Advanced BCC | 68.5%[4] | 50.1%[4] |
| Complete Response Rate (CRR) - Locally Advanced BCC | 31%[15] | 3%[15] |
| Overall Response Rate (ORR) - Metastatic BCC | 39%[15] | 15%[15] |
Table 2: Comparative Safety of Vismodegib and Sonidegib (Common Adverse Events)
| Adverse Event | Vismodegib (Prevalence) | Sonidegib (Prevalence) |
| Muscle Spasms | 70.5%[4] | 61.0%[4] |
| Dysgeusia (Taste Alteration) | 58.4%[4] | 48.6%[4] |
| Alopecia (Hair Loss) | 59.9%[4] | 51.1%[4] |
| Weight Loss | 35.1%[4] | - |
| Nausea | - | More frequent than vismodegib[4] |
| Diarrhea | - | More frequent than vismodegib[4] |
| Increased Creatine Kinase | - | More frequent than vismodegib[4] |
| Decreased Appetite | - | More frequent than vismodegib[4] |
Summary and Conclusion
Meta-analysis of clinical trial data demonstrates that both vismodegib and sonidegib are effective targeted therapies for advanced basal cell carcinoma. In locally advanced BCC, vismodegib showed a higher overall and complete response rate compared to sonidegib.[4][15] For metastatic BCC, vismodegib also demonstrated a higher overall response rate.[15] The safety profiles of both drugs are comparable, with muscle spasms, dysgeusia, and alopecia being the most frequently reported adverse events.[4] However, patients taking sonidegib experienced more gastrointestinal side effects and elevated creatine kinase levels.[4] The choice between these two Hedgehog pathway inhibitors may depend on the specific clinical context, patient characteristics, and tolerability profile. Further research, including head-to-head clinical trials, would be beneficial for a more direct comparison of these agents.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 5. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Benefit Assessment of Vismodegib Therapy in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Study design and treatment [bio-protocol.org]
- 12. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Hedgehog IN-2
Authoritative Guidance for Laboratory Professionals on the Safe Handling and Disposal of Hedgehog IN-2 (CAS: 1126365-74-9), a potent Hedgehog signaling pathway inhibitor.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Due to the limited public availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, it is imperative to treat this compound as a potentially hazardous substance of unknown toxicity. The following procedures are based on best practices for the management of uncharacterized research chemicals.
Compound Identification and Properties
While specific quantitative data from a certified SDS for this compound is not publicly accessible, the following qualitative information has been gathered from chemical suppliers.
| Property | Data | Source |
| Product Name | This compound | MedChemExpress, TargetMol |
| CAS Number | 1126365-74-9 | MedChemExpress, TargetMol |
| Function | Inhibitor of the Hedgehog (Hh) signaling pathway | MedChemExpress |
| Reported IC₅₀ | < 0.003 µM in C3H10T1/2 cells | MedChemExpress |
Given the lack of detailed toxicological and ecological data, all personnel must handle this compound with the highest degree of caution, assuming it to be toxic, an environmental hazard, and potentially unstable under certain conditions.
Mandatory Disposal Protocol for this compound
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following step-by-step protocol for the disposal of this uncharacterized research chemical must be strictly followed.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Eye Protection : Wear chemical safety goggles with side-shields.
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.
Step 2: Waste Segregation and Containment
-
Waste Classification : Treat all this compound waste (pure compound, contaminated labware, solutions) as hazardous chemical waste.
-
Solid Waste :
-
Collect unused or expired solid this compound, along with any contaminated items (e.g., weigh boats, pipette tips, paper towels), in a dedicated, puncture-proof, and clearly labeled hazardous waste container.
-
The container label must include: "Hazardous Waste," "this compound (CAS: 1126365-74-9)," and the appropriate hazard warnings (assume "Toxic" and "Environmental Hazard").
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a sealable, chemical-resistant (e.g., glass or polyethylene) hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. The container must be clearly labeled as described above.
-
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : Alert personnel in the immediate area and, if necessary, evacuate the lab.
-
Isolate : Restrict access to the spill area.
-
Report : Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Clean-up (if trained) :
-
Only personnel trained in hazardous spill response should perform the clean-up.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust, then carefully sweep the material into the designated solid hazardous waste container.
-
For a liquid spill, cover with a chemical absorbent material, and once absorbed, collect it into the solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., as recommended by your EHS office) and dispose of all cleaning materials as hazardous waste.
-
Step 4: Final Disposal
-
Storage : Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
EHS Coordination : Contact your institution's EHS office to arrange for the pickup and final disposal of the this compound waste. EHS professionals will ensure that the waste is disposed of in accordance with all local, state, and federal regulations.
-
Documentation : Maintain a log of all this compound waste generated and disposed of, as required by your institution's policies.
Visualized Workflow for Disposal of Uncharacterized Chemicals
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Personal protective equipment for handling Hedgehog IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Hedgehog IN-2, a small molecule inhibitor of the Hedgehog signaling pathway. The following guidelines are designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), handling procedures, storage, and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on the safety profile of a closely related compound, Hedgehog IN-9, and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound as a compound with unknown toxicological properties and to handle it with the utmost care.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in solid (powder) and solution forms.
| Protection Type | Solid Form (Powder) | Solution Form | Justification & Specifications |
| Eye Protection | Safety goggles with side-shields | Safety goggles with side-shields | Protects against splashes and airborne particles. Ensure a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat | Impervious laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Not generally required if handled in a certified chemical fume hood | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Engineering Controls: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to ensure adequate ventilation. An accessible safety shower and eyewash station must be in close proximity to the handling area.
-
Procedural Controls:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Avoid inhalation, and direct contact with eyes and skin.
-
Storage:
-
Short-term Storage (Powder): Store at -20°C in a tightly sealed container.
-
Long-term Storage (in Solvent): Store at -80°C in a tightly sealed container.
-
General Storage Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Inhibition of Hedgehog Signaling in Cell Culture
This protocol provides a general workflow for treating cultured cells with a Hedgehog pathway inhibitor like this compound.
Caption: Experimental workflow for Hedgehog pathway inhibition in cell culture.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and can be aberrantly activated in various cancers. This compound is designed to inhibit this pathway.
Caption: The canonical Hedgehog signaling pathway and its inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
